Orazipone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orazipone is a novel sulfhydryl-modulating compound known for its anti-inflammatory properties. It has been studied extensively for its potential therapeutic applications in conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury . This compound acts locally, making it a promising candidate for treatments that require targeted immunomodulation without systemic side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orazipone, chemically known as 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione, is synthesized through a multi-step process. The synthesis typically involves the condensation of 4-(methylsulfonyl)benzaldehyde with pentane-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Orazipone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as pyridine or triethylamine
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Orazipone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfhydryl-modulating reactions and their mechanisms.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving inflammatory responses.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury. .
Mechanism of Action
Orazipone exerts its effects by modulating sulfhydryl groups on proteins, which in turn affects various cellular signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-kappa B) and signal transducer and activator of transcription 1 (STAT1), both of which are critical transcription factors involved in inflammatory responses. By inhibiting these pathways, this compound reduces the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Orazipone is unique in its ability to modulate sulfhydryl groups and inhibit key inflammatory pathways. Similar compounds include:
OR-1958: A derivative of this compound with similar anti-inflammatory properties but different chemical structure.
Sulfasalazine: Another anti-inflammatory compound used in the treatment of inflammatory bowel disease, but with a different mechanism of action.
Mesalamine: Used for similar therapeutic purposes but acts through different pathways
This compound stands out due to its localized action and minimal systemic side effects, making it a promising candidate for targeted therapies .
Properties
CAS No. |
137109-78-5 |
---|---|
Molecular Formula |
C13H14O4S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |
InChI Key |
CAWYWWPWSAMGBV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Key on ui other cas no. |
137109-78-5 |
Synonyms |
OR 1384 OR-1384 OR1384 orazipone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.